3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-BCN-PEG3-acid is a polyethylene glycol (PEG)-based compound featuring a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. This compound is widely used in click chemistry, a class of biocompatible chemical reactions that are highly efficient and selective. The BCN group in endo-BCN-PEG3-acid reacts rapidly with azide-tagged biomolecules, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
endo-BCN-PEG3-acid is synthesized through a series of chemical reactions involving the introduction of the BCN group and the PEG spacer. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
In industrial settings, the production of endo-BCN-PEG3-acid involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG3-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-tagged biomolecules, EDC, HATU
Conditions: Room temperature, aqueous or organic solvents
Major Products
The major products formed from these reactions are stable amide bonds or triazole linkages, depending on the specific reactants used .
Scientific Research Applications
endo-BCN-PEG3-acid is extensively used in various fields of scientific research:
Chemistry: As a click chemistry linker for the synthesis of complex molecules and polymers.
Biology: For labeling and tracking biomolecules in live cells and tissues.
Medicine: In the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of functionalized materials and surface coatings.
Mechanism of Action
The mechanism of action of endo-BCN-PEG3-acid involves the rapid and selective reaction of the BCN group with azide-tagged biomolecules. This reaction forms a stable triazole linkage, which is highly biocompatible and does not interfere with biological processes. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
endo-BCN-PEG4-acid: Similar structure but with a longer PEG spacer.
exo-BCN-PEG3-acid: Different stereochemistry of the BCN group.
Biotin-PEG3-acid: Contains a biotin moiety instead of a BCN group.
Uniqueness
endo-BCN-PEG3-acid is unique due to its high reactivity and selectivity in click chemistry reactions, combined with its excellent solubility and biocompatibility. The presence of the BCN group allows for rapid and efficient conjugation with azide-tagged biomolecules, making it a versatile tool in various scientific applications .
Properties
Molecular Formula |
C20H31NO7 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)/t16-,17+,18? |
InChI Key |
NRDCHHRLBMBFHZ-JWTNVVGKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.